

Spectroscopic data including NMR, IR, and MS for N-Benzoyl-L-proline

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Compound of Interest

Compound Name: *N-Benzoyl-L-proline*

Cat. No.: B1331535

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Spectroscopic Analysis of N-Benzoyl-L-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of **N-Benzoyl-L-proline**. Due to the limited availability of specific, publicly accessible raw spectroscopic data for **N-Benzoyl-L-proline** at the time of this publication, this document will focus on the expected spectroscopic characteristics based on its chemical structure and provide detailed, generalized experimental protocols for obtaining the necessary data.

Chemical Structure and Expected Spectroscopic Data

N-Benzoyl-L-proline, with the IUPAC name (2S)-1-benzoylpyrrolidine-2-carboxylic acid, possesses key functional groups that give rise to characteristic spectroscopic signals. The structure contains a benzoyl group attached to the nitrogen of the proline ring and a carboxylic acid moiety.

Molecular Formula: C₁₂H₁₃NO₃[\[1\]](#)

Molecular Weight: 219.24 g/mol [\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, the methine proton at the chiral center of the proline ring, and the methylene protons of the pyrrolidine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the amide and carboxylic acid groups.

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the benzoyl and carboxylic acid groups, the aromatic carbons, and the carbons of the proline ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for **N-Benzoyl-L-proline**

Assignment	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
Benzoyl-H (ortho)	7.8 - 8.0	128.0 - 130.0
Benzoyl-H (meta)	7.4 - 7.6	127.0 - 129.0
Benzoyl-H (para)	7.4 - 7.6	131.0 - 133.0
Proline- α -CH	4.5 - 4.7	60.0 - 62.0
Proline- δ -CH ₂	3.5 - 3.8	47.0 - 49.0
Proline- β -CH ₂	1.9 - 2.2	29.0 - 31.0
Proline- γ -CH ₂	2.0 - 2.3	24.0 - 26.0
Benzoyl-C=O	-	168.0 - 170.0
Carboxyl-C=O	-	175.0 - 177.0
Benzoyl-C (ipso)	-	135.0 - 137.0

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Expected IR Absorption Frequencies for **N-Benzoyl-L-proline**

Functional Group	Expected Absorption Range (cm ⁻¹)	Vibration Mode
O-H (Carboxylic Acid)	3300 - 2500 (broad)	Stretching
C-H (Aromatic)	3100 - 3000	Stretching
C-H (Aliphatic)	3000 - 2850	Stretching
C=O (Amide)	1680 - 1630	Stretching
C=O (Carboxylic Acid)	1725 - 1700	Stretching
C=C (Aromatic)	1600 - 1450	Stretching
C-N	1350 - 1200	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The exact mass of **N-Benzoyl-L-proline** is 219.08954328 Da.[\[1\]](#)

Table 3: Expected Mass Spectrometry Data for **N-Benzoyl-L-proline**

Ion	Expected m/z	Description
$[M+H]^+$	220.0968	Molecular ion peak (protonated)
$[M+Na]^+$	242.0787	Sodium adduct
$[M-H]^-$	218.0822	Molecular ion peak (deprotonated)
$C_7H_5O^+$	105.0335	Benzoyl cation fragment
$C_5H_8NO_2^+$	114.0550	Proline fragment

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **N-Benzoyl-L-proline**.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or D_2O) in an NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition (1H and ^{13}C NMR):

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
- 1H NMR:
 - Acquire the spectrum at room temperature.

- Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **N-Benzoyl-L-proline** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure:
 - Record a background spectrum of the empty ATR setup.
 - Record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, spectra are collected in the range of 4000-400 cm^{-1} .

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

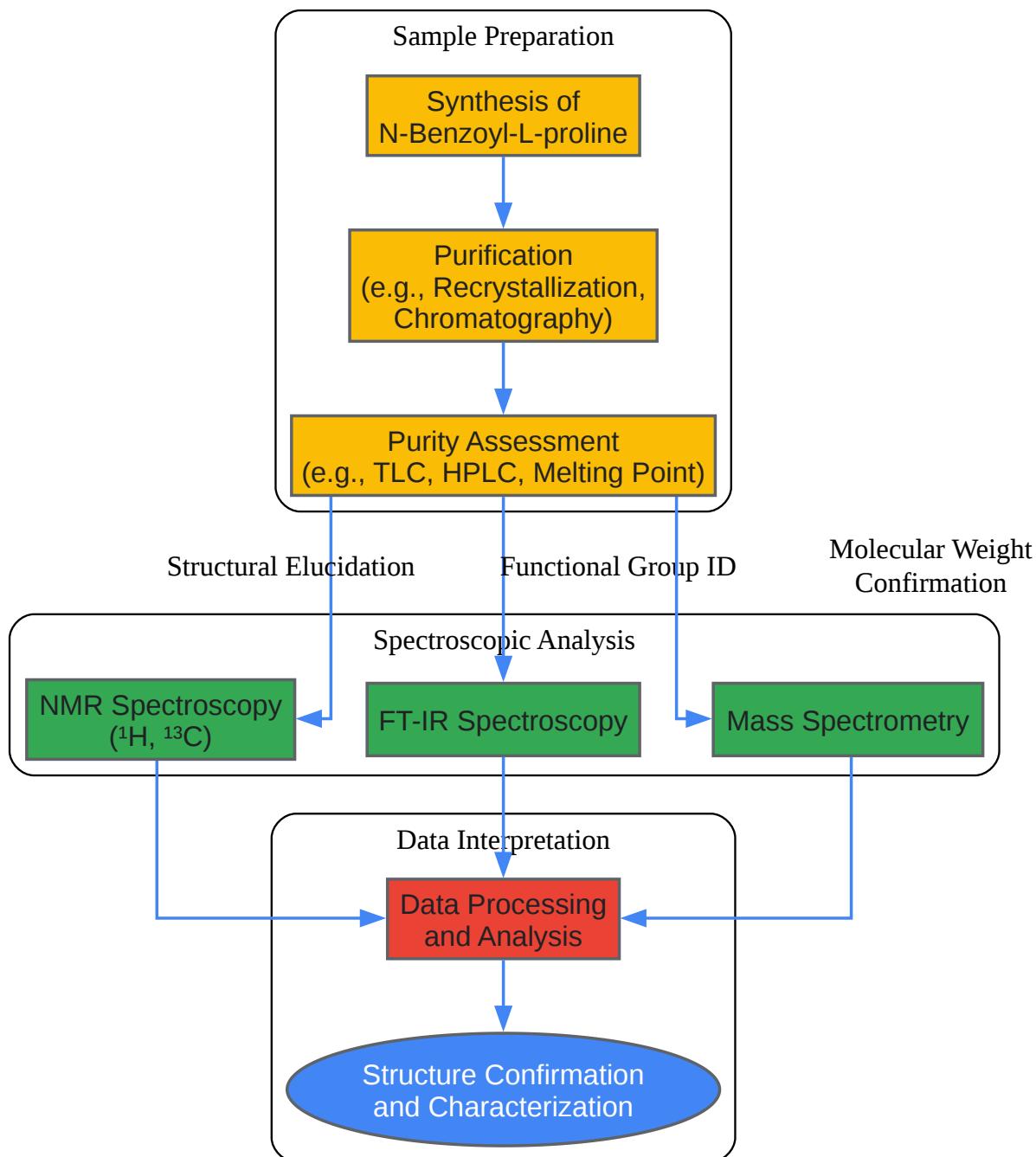
- Prepare a dilute solution of **N-Benzoyl-L-proline** (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) can be added to promote ionization.

Data Acquisition:

- Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).
- Procedure:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
 - Acquire the mass spectrum in the desired mass range. High-resolution mass spectrometry is recommended for accurate mass determination.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like **N-Benzoyl-L-proline**.

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Workflow for Spectroscopic Analysis

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References

- 1. (2S)-1-benzoylpyrrolidine-2-carboxylic acid | C12H13NO3 | CID 6988239 - PubChem
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